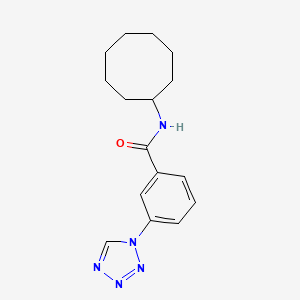

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide

Description

N-Cyclooctyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 3-position of the benzene moiety and a cyclooctyl group attached to the amide nitrogen. While direct evidence for its synthesis or characterization is absent in the provided materials, its structural analogs (e.g., N-cyclopentyl-3-(1H-tetrazol-1-yl)benzamide) suggest that it is synthesized via amide coupling between a substituted benzoyl chloride and a cyclic amine, followed by tetrazole ring installation using azide-based cycloaddition methods . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant. The bulky cyclooctyl group likely influences lipophilicity and steric interactions in biological systems.

Properties

IUPAC Name |

N-cyclooctyl-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c22-16(18-14-8-4-2-1-3-5-9-14)13-7-6-10-15(11-13)21-12-17-19-20-21/h6-7,10-12,14H,1-5,8-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRLTLMTPNEJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Cycloalkyl Groups

N-Cyclopentyl-3-(1H-tetrazol-1-yl)benzamide ():

- Molecular Weight : 257.29 g/mol (vs. ~299.4 g/mol for the cyclooctyl analog, estimated).

- logP : 1.8 (lower than cyclooctyl’s predicted logP due to smaller hydrophobic group).

- Synthetic Accessibility : Cyclopentylamine is more readily available than cyclooctylamine, simplifying synthesis .

| Property | N-Cyclopentyl Analog | N-Cyclooctyl Analog (Estimated) |

|---|---|---|

| Molecular Weight | 257.29 | ~299.4 |

| logP | 1.8 | ~3.2 |

| Hydrogen Bond Donors | 1 | 1 |

| Polar Surface Area | 64.5 Ų | ~64.5 Ų |

Tetrazole-Modified Benzamides

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide ():

- Key Difference : A thiol (-SH) group on the tetrazole ring.

- Reactivity : The mercapto group increases acidity (pKa ~6–7) compared to unsubstituted tetrazole (pKa ~4.9), altering solubility and metal-binding properties.

- Applications: Thiolated tetrazoles are used in coordination chemistry and prodrug design, whereas non-thiolated variants (like the target compound) may prioritize metabolic stability .

N-Substituted-2-(1H-Tetrazol-1-yl)acetamides ():

- Structural Contrast : Tetrazole is attached to an acetamide backbone instead of a benzamide.

- Synthetic Yield : High yields (70–97%) via azide-alkyne cycloaddition, suggesting efficient tetrazole incorporation strategies applicable to benzamide derivatives .

Heterocyclic Benzamide Derivatives

- Example : 4-Formyl-N-(1H-1,2,4-triazol-3-yl)benzamide.

- Comparison : Triazoles (5-membered, 3 nitrogen atoms) have lower acidity (pKa ~10) than tetrazoles, reducing hydrogen-bonding capacity. This may limit their utility in targets requiring strong electron-withdrawing groups .

Neuroleptic Benzamides (Amisulpride, Tiapride) ():

- Functional Groups : Lack tetrazole rings but share the benzamide scaffold.

- Pharmacology : These compounds target dopamine receptors, whereas tetrazole-containing analogs may exhibit divergent bioactivity due to enhanced electrostatic interactions .

Biological Activity

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structure, which combines a cyclooctyl group with a benzamide moiety and a tetrazole ring. This combination provides a platform for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure:

- Molecular Formula: C_{14}H_{18}N_{4}O

- Molecular Weight: 270.32 g/mol

- Functional Groups: Cyclooctyl group, benzamide, and tetrazole ring.

The tetrazole ring in this compound can mimic carboxylic acids, allowing it to interact with various biological targets, including enzymes and receptors. This interaction is crucial for modulating protein activity, making this compound a candidate for studies related to enzyme inhibition and receptor binding.

Anticancer Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, studies have shown that tetrazole derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. A related compound demonstrated selective inhibition of HDAC6, leading to increased apoptosis in cancer cells when used in combination with other chemotherapeutic agents .

- Case Study: In vitro studies on similar tetrazole-based compounds revealed low cytotoxicity against leukemia cell lines but enhanced apoptosis when combined with proteasome inhibitors like bortezomib .

Antimicrobial Activity

The tetrazole ring's structural features also suggest potential antimicrobial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth, indicating that this compound may possess similar activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- The cyclooctyl group enhances lipophilicity, potentially improving membrane permeability.

- The benzamide moiety contributes to binding affinity with biological targets.

- The tetrazole ring facilitates interactions with enzymes through hydrogen bonding and electrostatic interactions.

Binding Studies

Dynamic mass redistribution assays have been employed to evaluate the binding affinity of this compound to specific proteins. These studies indicate that the compound effectively binds to certain receptors involved in signaling pathways critical for cell proliferation and survival .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.